Fmoc-3,4-dichloro-L-homophenylalanine Fmoc-3,4-dichloro-L-homophenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13749810
InChI: InChI=1S/C25H21Cl2NO4/c26-21-11-9-15(13-22(21)27)10-12-23(24(29)30)28-25(31)32-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11,13,20,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m1/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=C(C=C4)Cl)Cl)C(=O)O
Molecular Formula: C25H21Cl2NO4
Molecular Weight: 470.3 g/mol

Fmoc-3,4-dichloro-L-homophenylalanine

CAS No.:

Cat. No.: VC13749810

Molecular Formula: C25H21Cl2NO4

Molecular Weight: 470.3 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-3,4-dichloro-L-homophenylalanine -

Specification

Molecular Formula C25H21Cl2NO4
Molecular Weight 470.3 g/mol
IUPAC Name (2R)-4-(3,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C25H21Cl2NO4/c26-21-11-9-15(13-22(21)27)10-12-23(24(29)30)28-25(31)32-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-9,11,13,20,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m1/s1
Standard InChI Key PFXPBECQTWZDJP-HSZRJFAPSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=CC(=C(C=C4)Cl)Cl)C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=C(C=C4)Cl)Cl)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=C(C=C4)Cl)Cl)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Fmoc-3,4-dichloro-L-homophenylalanine is distinguished by its stereospecific configuration and functional groups:

  • IUPAC Name: (2S)-4-(3,4-Dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

  • CAS Number: 1260616-12-3

  • Molecular Formula: C25H21Cl2NO4\text{C}_{25}\text{H}_{21}\text{Cl}_{2}\text{NO}_{4}

  • Molecular Weight: 470.3 g/mol

  • Specific Rotation: [α]D20=21.0±2[\alpha]^{20}_D = -21.0 \pm 2^\circ (1% in DMF)

The compound’s structure (Fig. 1) includes a fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and a 3,4-dichlorophenyl moiety on the β-carbon. The homophenylalanine backbone introduces enhanced conformational flexibility compared to phenylalanine analogs, which is critical for modulating peptide-receptor interactions .

Table 1: Comparative Properties of Fmoc-Protected Dichlorinated Amino Acids

PropertyFmoc-3,4-Dichloro-L-HomophenylalanineFmoc-3,4-Dichloro-L-Phenylalanine
Molecular FormulaC25H21Cl2NO4\text{C}_{25}\text{H}_{21}\text{Cl}_{2}\text{NO}_{4}C24H19Cl2NO4\text{C}_{24}\text{H}_{19}\text{Cl}_{2}\text{NO}_{4}
Molecular Weight (g/mol)470.3456.3
Side Chain Length4 carbons3 carbons
Specific Rotation21.0-21.0^\circ24.5-24.5^\circ

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves two primary steps (Scheme 1):

  • Preparation of 3,4-Dichloro-L-Homophenylalanine:

    • Starting from L-homophenylalanine, electrophilic aromatic substitution introduces chlorine atoms at the 3 and 4 positions using Cl2\text{Cl}_2 or SO2Cl2\text{SO}_2\text{Cl}_2 under acidic conditions .

  • Fmoc Protection:

    • The amino group is protected via reaction with Fmoc-Cl in dichloromethane (DCM) or dimethylformamide (DMF), using triethylamine (TEA) as a base. Optimal yields (85–92%) are achieved at 0–25°C .

Table 2: Reaction Conditions for Fmoc Protection

ParameterOptimal Value
SolventDCM or DMF
BaseTriethylamine (TEA)
Temperature0–25°C
Reaction Time2–4 hours
Yield85–92%

Enantioselective Synthesis

Recent advances employ cinchona alkaloid-derived phase-transfer catalysts (PTCs) to achieve enantiomeric excess (ee) >95%. For example, O-allyl-N-(9-anthracenylmethyl)cinchonidium bromide facilitates asymmetric alkylation, yielding (S)-configured products . This method is scalable and avoids racemization during acidic hydrolysis .

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in DMF, DCM, and THF; sparingly soluble in water (<0.1 mg/mL at 25°C) .

  • Stability: Stable at −20°C under inert gas for >2 years. Decomposes above 150°C, releasing CO2_2 and chlorinated byproducts .

Spectroscopic Data

  • NMR (1H^1\text{H}): δ 7.75–7.25 (m, aromatic H), 4.35 (d, Fmoc CH2_2), 3.10 (m, α-H) .

  • HPLC: Retention time = 12.3 min (C18 column, 70% acetonitrile/water) .

Applications in Research

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group enables iterative coupling-deprotection cycles in SPPS. Its orthogonality to tert-butyloxycarbonyl (Boc) protocols allows synthesis of complex peptides like β-amyloid fragments implicated in Alzheimer’s disease . The dichlorophenyl moiety enhances peptide stability via hydrophobic interactions and π-stacking.

Targeted Drug Delivery

Conjugation to monoclonal antibodies (e.g., trastuzumab) via maleimide-thiol chemistry facilitates tumor-specific delivery of chemotherapeutics. In vivo studies show a 3.2-fold increase in tumor uptake compared to non-targeted analogs .

Neuroprotective Agents

Incorporation into neuropeptide Y (NPY) analogs improves blood-brain barrier permeability. Animal models demonstrate a 40% reduction in neuronal apoptosis following ischemic stroke .

Mechanism of Action

Peptide Bond Formation

During SPPS, the Fmoc group is removed with piperidine, exposing the α-amino group for nucleophilic attack on activated carboxyl groups (e.g., HBTU/HOBt). The dichlorophenyl side chain stabilizes transition states through van der Waals interactions, accelerating coupling rates by 1.5–2× compared to non-halogenated analogs .

Receptor Binding Modulation

In opioid receptor ligands, the 3,4-dichloro substitution increases binding affinity (Ki=1.8K_i = 1.8 nM vs. 5.35.3 nM for unsubstituted homologs) by filling hydrophobic pockets in the receptor’s extracellular domain .

Analytical Characterization

Quality Control Protocols

  • Purity Assessment: Reverse-phase HPLC (≥98% purity) with UV detection at 265 nm .

  • Chiral Purity: Chiralpak IC column, hexane/isopropanol (80:20), retention time = 14.2 min for L-enantiomer .

Future Directions

Recent work explores enzymatic deprotection strategies using lipases, reducing waste generation by 60% compared to chemical methods . Computational modeling predicts utility in designing SARS-CoV-2 main protease inhibitors, with docking scores (ΔG=9.2\Delta G = -9.2 kcal/mol) surpassing current candidates .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator